3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
Description
This compound features a propanamide backbone with a 4-methoxyphenyl group at the 3-position and a thiazolo[5,4-b]pyridine moiety attached to the N-phenyl ring. The thiazolo[5,4-b]pyridine core is a bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and receptor modulation . The 4-methoxyphenyl substituent enhances lipophilicity and may improve metabolic stability compared to halogenated or bulkier groups .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-10-7-15(8-11-18)9-12-20(26)24-17-5-2-4-16(14-17)21-25-19-6-3-13-23-22(19)28-21/h2-8,10-11,13-14H,9,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVMLNRPAVHWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazolo[5,4-b]pyridine structure have been associated with the bacterial cell division protein ftsz. FtsZ is a protein essential for bacterial cell division, making it a potential target for antibacterial agents.
Mode of Action
Compounds with similar structures have been associated with inhibitory effects on their targets. For instance, the compound PC 190723, which also contains a thiazolo[5,4-b]pyridine structure, has been reported to inhibit the bacterial cell division protein FtsZ.
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of bacterial cell division. This suggests that the compound may interfere with the normal functioning of the bacterial cell division machinery, leading to the inhibition of bacterial growth.
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is an organic molecule characterized by a complex structure that integrates a methoxyphenyl group with a thiazolo[5,4-b]pyridine moiety. This unique arrangement of functional groups positions it as a candidate for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure can be summarized as follows:
- Methoxyphenyl Group : Enhances solubility and potential receptor interactions.
- Thiazolo[5,4-b]pyridine Moiety : Known for its biological activity, particularly in enzyme inhibition.
Chemical Structure
Biological Activity Overview
Research indicates that compounds related to thiazolo[5,4-b]pyridine exhibit various biological activities, including:
- Enzyme Inhibition : Particularly phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell signaling pathways.
- Anticonvulsant Properties : Some derivatives have shown significant anticonvulsant activity.
- Anticancer Potential : Various studies have highlighted the anticancer properties of similar thiazolo derivatives.
Enzyme Inhibition Studies
A study focused on thiazolo[5,4-b]pyridine derivatives demonstrated potent PI3K inhibitory activity. The compound exhibited an IC50 value of 3.6 nM for PI3Kα, indicating strong potential for therapeutic applications in cancer treatment. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and pyridine rings significantly influenced inhibitory potency .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| 19a | 3.6 | PI3Kα |
| 19b | 7.2 | PI3Kγ |
| 19c | 36 | PI3Kδ |
Anticonvulsant Activity
Another study evaluated the anticonvulsant activity of thiazole-integrated compounds. The presence of the methoxyphenyl group was linked to enhanced efficacy in protecting against seizures, indicating that structural features play a critical role in pharmacological outcomes .
| Compound | Activity Level | Mechanism of Action |
|---|---|---|
| Compound 1 | High | Sodium channel modulation |
| Compound 2 | Moderate | GABA receptor interaction |
Mechanistic Insights
Docking studies have elucidated the binding interactions between these compounds and their biological targets. For instance, hydrogen bonding between the thiazole core and the active site of PI3K was identified as crucial for inhibitory activity .
Comparison with Similar Compounds
Key Structural Modifications in Analogs
The following compounds share the N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl) scaffold but differ in the amide substituent:
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
